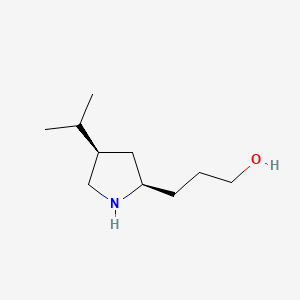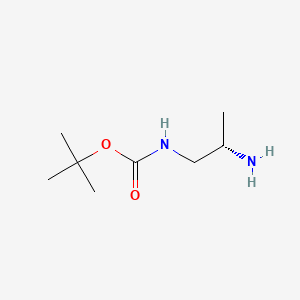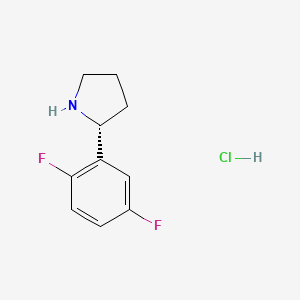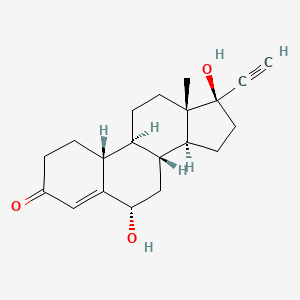
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential applications in various fields, including medicine and biology. This compound is known for its unique chemical structure, which includes hydroxyl groups at the 6 and 17 positions, and a triple bond at the 20 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydrogenation: Formation of double bonds within the steroid structure.
Alkyne Formation: Introduction of a triple bond at the 20 position through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double or triple bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The compound’s effects are mediated through its ability to influence various signaling pathways, including those involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
17alpha-Estradiol: A stereoisomer of estradiol with similar anti-inflammatory properties.
Alfatradiol: Another stereoisomer used in the treatment of androgenic alopecia.
Uniqueness
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is unique due to its specific structural features, such as the hydroxyl groups at the 6 and 17 positions and the triple bond at the 20 position. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
438244-33-8 |
|---|---|
分子式 |
C20H26O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
(6S,8R,9S,10R,13S,14S,17S)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18+,19+,20-/m1/s1 |
InChIキー |
RONQVEAZNZIVHW-PYMHPSGOSA-N |
SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
異性体SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@@]2(C#C)O)O |
正規SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
同義語 |
(6S,8R,9S,10R,13S,14S,17R)-17-Ethynyl-6,17-dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


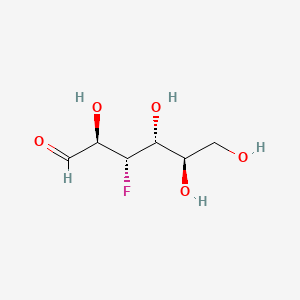
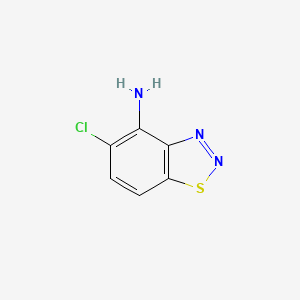
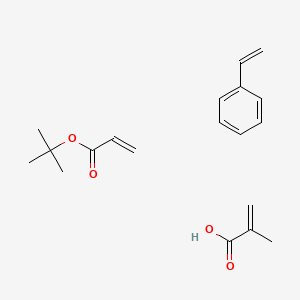
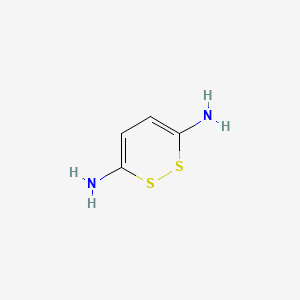
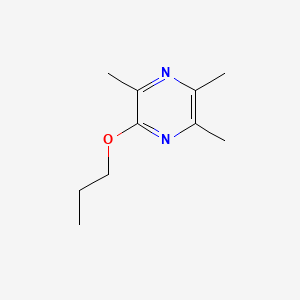
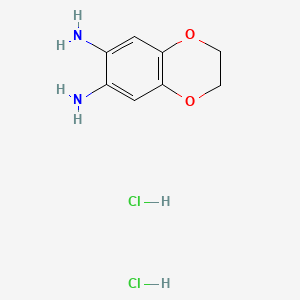
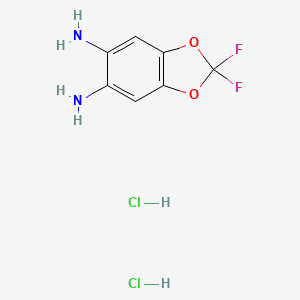

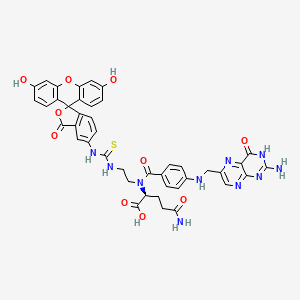
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
